N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a phenyl group and a pyridinyl group, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .
Scientific Research Applications
N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
N-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a pyrazole ring with phenyl and pyridinyl substituents, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-phenyl-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(17-12-6-2-1-3-7-12)14-9-13(18-19-14)11-5-4-8-16-10-11/h1-10H,(H,17,20)(H,18,19) |
InChI Key |
KEOFQMWMVXGQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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